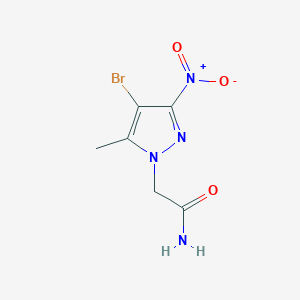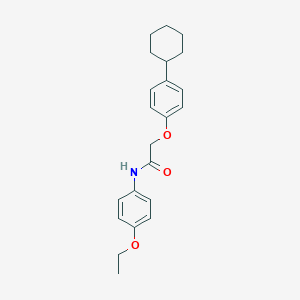![molecular formula C16H13NO3 B395698 4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone](/img/structure/B395698.png)
4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a furan ring, a methylidene group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone typically involves the condensation of 5-methylfurfural with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The methylidene group can be reduced to a methyl group using reducing agents such as sodium borohydride.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of various substituted oxazole derivatives.
科学研究应用
4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
Intermetallic Compounds: Metallic alloys with ordered structures.
4-Methoxyphenethylamine: Used in the synthesis of various polymers.
Uniqueness
4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone is unique due to its combination of a furan ring, a methylidene group, and an oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28g/mol |
IUPAC 名称 |
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H13NO3/c1-10-3-6-12(7-4-10)15-14(16(18)20-17-15)9-13-8-5-11(2)19-13/h3-9H,1-2H3/b14-9- |
InChI 键 |
UCAWQQVUBVYQQD-ZROIWOOFSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(O3)C |
手性 SMILES |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(O3)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(O3)C |
溶解度 |
36.3 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxy-5-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395615.png)

![5-Thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B395618.png)
![3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395620.png)
![3-bromo-N-butyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395621.png)
![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B395623.png)
![methyl 4-{[7-(acetyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B395626.png)


![[3-[(4-Bromobenzoyl)oxymethyl]-2,2-dichlorocyclopropyl]methyl 4-bromobenzoate](/img/structure/B395631.png)
![5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B395632.png)
![S-[2-(2,4-dimethylanilino)-2-oxoethyl] thiocarbamate](/img/structure/B395633.png)
![4-[3-Bromo-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B395635.png)
![methyl 4-{[7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B395637.png)
